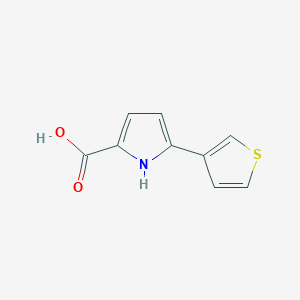
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid is a complex organic compound that contains a thiophene ring, a pyrrole ring, and a carboxylic acid group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom. The carboxylic acid group (-COOH) is a functional group often found in organic compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to produce aminothiophene derivatives . Another method involves the Fiesselmann synthesis, which generates 3-hydroxy-2-thiophene carboxylic derivatives through the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .Molecular Structure Analysis
The molecular structure of 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid is characterized by the presence of a thiophene ring, a pyrrole ring, and a carboxylic acid group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom . The pyrrole ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Thiophene derivatives, including 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid, can undergo various types of chemical reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring . The positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Aplicaciones Científicas De Investigación
- Examples include anti-inflammatory, antimicrobial, and anticancer effects. For instance, suprofen (with a 2-substituted thiophene framework) is a nonsteroidal anti-inflammatory drug, while articaine (a 2,3,4-trisubstituent thiophene) acts as a voltage-gated sodium channel blocker and dental anesthetic .
- Gewald reactions yield aminothiophenes, while Paal–Knorr reactions involve sulfurization of 1,4-dicarbonyl compounds .
Medicinal Chemistry and Drug Development
Synthetic Chemistry Strategies
Hybrid Molecules and Functionalization
Direcciones Futuras
Thiophene-based analogs, including 5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid, continue to attract interest due to their potential as biologically active compounds . Future research may focus on developing more efficient and selective syntheses of thiophene derivatives, exploring their biological activities, and investigating their potential applications in various fields .
Propiedades
IUPAC Name |
5-thiophen-3-yl-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)8-2-1-7(10-8)6-3-4-13-5-6/h1-5,10H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHBXSDONFXAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([4-[(Dimethylamino)sulfonyl]benzoyl]amino)propanoic acid](/img/structure/B2564960.png)
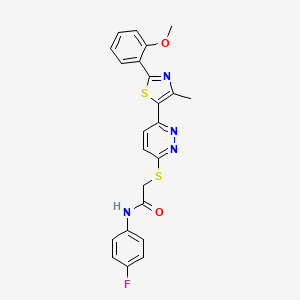
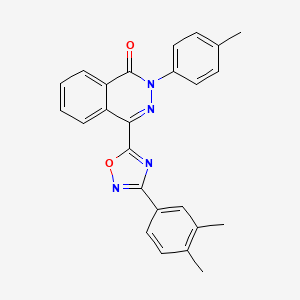

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamate](/img/structure/B2564965.png)
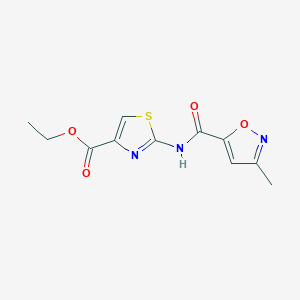
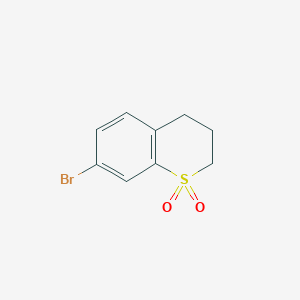
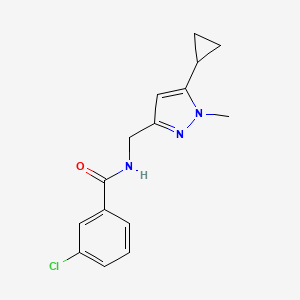

![7-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2564976.png)
![1-(2,5-Dimethylfuran-3-carbonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2564977.png)
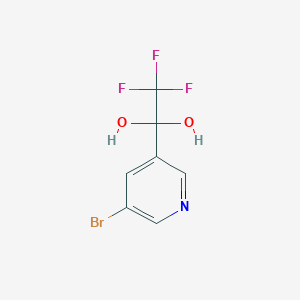

![(2,5-Dimethylfuran-3-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2564981.png)